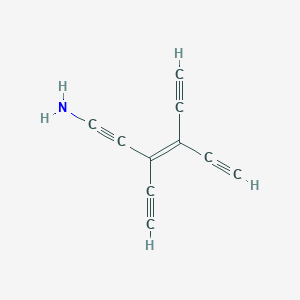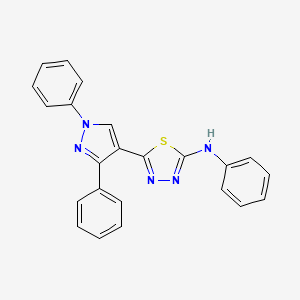
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazole ring, a thiadiazole ring, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Analyse Des Réactions Chimiques
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a cytotoxic agent against cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: The compound exhibits antifungal and antibacterial properties, making it useful in developing new antimicrobial agents.
Biological Studies: It is used in molecular modeling studies to understand its interaction with biological targets and to design more potent derivatives.
Mécanisme D'action
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to cell death or growth inhibition. For instance, its cytotoxic activity against cancer cells is attributed to its ability to interfere with DNA synthesis and induce apoptosis .
Comparaison Avec Des Composés Similaires
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone: This compound also features a pyrazole ring and exhibits similar biological activities.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have shown potential as cytotoxic agents and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
521936-76-5 |
|---|---|
Formule moléculaire |
C23H17N5S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
5-(1,3-diphenylpyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H17N5S/c1-4-10-17(11-5-1)21-20(16-28(27-21)19-14-8-3-9-15-19)22-25-26-23(29-22)24-18-12-6-2-7-13-18/h1-16H,(H,24,26) |
Clé InChI |
NRQQRJFQBPCYIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

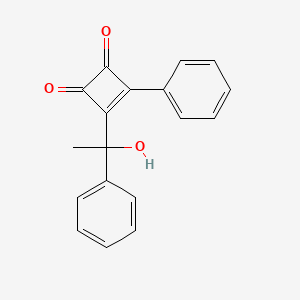

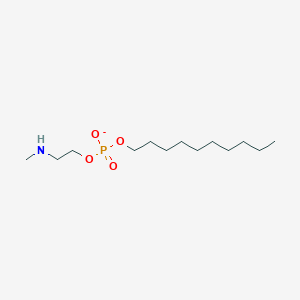
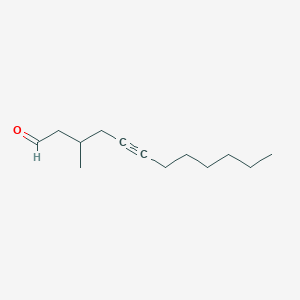
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
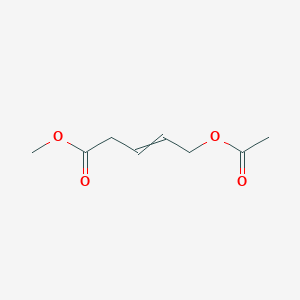
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
